Nitralamine hydrochloride

Antifungal Phytopathology SAR

Reproducing published antifungal SAR data demands the exact CAS 1432-75-3 compound-generic analogs with altered chloro or nitroalkyl substitution exhibit 5- to 10-fold potency loss, undermining experimental validity. • Validated C. albicans Nmt inhibitor: IC₅₀ 3.7-9.4 nM for enzyme-level benchmark assays. • 2-Chlorophenyl/nitroethyl pharmacophore confirmed by HPLC & MS; 1:1 hydrochloride salt ensures aqueous solubility for in vitro studies. • Historical efficacy at 10 ppm against C. ulmi (Dutch elm disease) supports plant vascular pathology reference applications.

Molecular Formula C10H14Cl2N2O2S
Molecular Weight 297.20 g/mol
CAS No. 1432-75-3
Cat. No. B072368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitralamine hydrochloride
CAS1432-75-3
SynonymsNitralamine hydrochloride
Molecular FormulaC10H14Cl2N2O2S
Molecular Weight297.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl.Cl
InChIInChI=1S/C10H13ClN2O2S.ClH/c11-9-4-2-1-3-8(9)10(7-13(14)15)16-6-5-12;/h1-4,10H,5-7,12H2;1H
InChIKeyGDTAMXIEGHVJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitralamine Hydrochloride: Chemical Identity & Procurement


Nitralamine hydrochloride (USAN; developmental code SC‑12350) is a synthetic, small‑molecule antifungal agent belonging to the substituted [(α‑nitroalkyl)benzylthio]alkylamine class [1]. The compound is characterized by a 2‑chlorophenyl ring, a nitroalkyl side‑chain, and a thioether‑linked ethanamine backbone (IUPAC: 2‑[1‑(2‑chlorophenyl)‑2‑nitroethyl]sulfanylethanamine hydrochloride; molecular formula C₁₀H₁₄Cl₂N₂O₂S, MW 297.20 g·mol⁻¹) [2]. Early reports from G.D. Searle & Co. established its fungicidal activity, particularly against the phytopathogen Ceratocystis ulmi (Dutch elm disease), at concentrations as low as 10 ppm [3]. Although never commercialized, nitralamine hydrochloride remains a reference compound for structure–activity relationship (SAR) studies within the nitroalkyl‑thioether antifungal pharmacophore class.

Compound Context Nitroalkyl-thioether antifungal pharmacophore reference
Target Pathogen Reported activity against Ceratocystis ulmi (Dutch elm disease model)
Biochemical Probe Candida albicans Nmt inhibition context for target studies

Why Nitralamine Hydrochloride Cannot Be Substituted


Compounds within the nitroalkyl‑thioether antifungal class display extreme sensitivity to structural modifications at the α‑carbon, the aryl ring, and the amine terminus [1]. Systematic SAR studies demonstrated that the 2‑chloro substitution on the phenyl ring and the nitroalkyl chain length are critical determinants of antifungal potency; even minor changes, such as replacing chlorine with hydrogen or moving the substituent to the 4‑position, can reduce activity by an order of magnitude [1]. Consequently, generic substitution of nitralamine hydrochloride with a closely related benzylthio‑ethylamine analog risks undermining the antifungal efficacy observed in specific experimental models. The targeted procurement of the exact CAS‑registered compound is mandatory to reproduce published biological results or to serve as a validated reference standard in antifungal SAR programs [2][3].

2‑Chloro substitution is essential
Ortho‑chloro on phenyl ring is critical for reported antifungal activity; replacement may shift potency significantly.
Nitroalkyl chain length sensitivity
The nitroethyl side‑chain influences target engagement; close analogs may not reproduce activity.
Exact CAS compound required
Generic substitution with similar benzylthio‑ethylamines risks altering SAR benchmarks; use of registered CAS ensures reproducibility.

Nitralamine Hydrochloride Comparative Evidence


Antifungal Activity Against Ceratocystis ulmi

In a head‑to‑head agar‑dilution assay against Ceratocystis ulmi, nitralamine hydrochloride (2‑chloro substituent) completely inhibited fungal growth at 10 ppm [1]. The corresponding 4‑chloro regioisomer and the des‑chloro (unsubstituted phenyl) analog required 50–100 ppm to achieve comparable inhibition, representing a 5‑ to 10‑fold loss in potency [1]. This demonstrates that the ortho‑chloro substitution pattern is a key driver of antifungal activity in the benzylthio‑ethylamine series.

C. ulmi antifungal activity
Head-to-head
10 ppm (complete inhibition) vs 50 ppm (4‑Cl) / 100 ppm (des‑Cl)
Supports 2-chloro role in antifungal activity
Agar dilution; 1965 Searle data
Antifungal Phytopathology SAR

Candida albicans Nmt Inhibition vs. Clotrimazole

BindingDB reports an inhibitory concentration of 3.7–9.4 nM for nitralamine hydrochloride against Candida albicans N‑myristoyltransferase (Nmt), a validated antifungal target [1]. In contrast, clotrimazole, a widely used clinical azole, exhibits an MIC₉₀ of 0.03–0.5 µg/mL (approximately 100–1700 nM when adjusted for molecular weight) against C. albicans in standard broth microdilution assays [2]. While methodological differences preclude a direct quantitative comparison, the sub‑10 nM activity of nitralamine against the purified enzyme suggests a distinct mode of action (Nmt inhibition) that is orthogonal to the ergosterol‑biosynthesis pathway targeted by azoles. This may position nitralamine as a valuable tool compound for probing N‑myristoylation‑dependent fungal viability pathways.

C. albicans Nmt inhibition
Cross-study comparable
3.7–9.4 nM (Nmt IC₅₀) vs ~100–1700 nM (clotrimazole MIC₉₀)
Suggests Nmt inhibition distinct from azole ergosterol pathway
Different assay formats limit direct comparison
Antifungal Candida MIC

Phytopathogen Spectrum vs. Triazole Fungicides

Nitralamine hydrochloride was specifically developed for systemic control of Ceratocystis ulmi, a tree‑vascular pathogen, with demonstrated efficacy in elm seedlings at injected doses [1]. Modern triazole fungicides (e.g., propiconazole) also suppress C. ulmi but are primarily optimized for foliar and soilborne Ascomycete pathogens, with MIC values typically ranging from 0.1 to 1 µg/mL in vitro [2]. The Searle team highlighted that the major barrier in Dutch elm disease chemotherapy is delivering the agent to the infected xylem, a challenge that nitralamine was specifically designed to address through its physicochemical profile (moderate water solubility, amine‑salt formulation for injection) [1]. While triazoles can achieve similar in vitro potency, their log P values (3.7 for propiconazole) and formulation characteristics differ, and their xylem mobility has been less optimized for trunk‑injection applications.

C. ulmi delivery route
Class-level
Trunk injection (10 ppm in vitro) vs foliar triazoles
Historic proof-of-concept for xylem-targeted delivery
No quantitative injection‑efficacy data; class‑level inference
Plant Pathology Fungicide Spectrum

SAR: 2-Chloro Substitution Pattern Potency

The seminal 1965 J. Med. Chem. paper reported antifungal activity for 15 substituted [(α‑nitroalkyl)benzylthio]alkylamine analogs against C. ulmi and Trichophyton mentagrophytes [1]. Nitralamine hydrochloride (compound 3 in the series) ranked among the top‑3 most potent congeners. The 2,4‑dichloro analog exhibited comparable activity but with a narrower therapeutic index in preliminary mammalian toxicity screens. The 2‑nitro analog (replacing 2‑Cl with 2‑NO₂) showed a 3‑fold reduction in potency. Because the complete dataset is available only in the archived J. Med. Chem. SAR table, any procurement of “nitralamine‑like” analogs for antifungal screening must reference the exact CAS number (1432‑75‑3) to ensure the correct ortho‑chloro, nitroethyl substitution pattern.

SAR potency ranking
Head-to-head
Ranked top‑3 among 15 analogs; 3–>20‑fold more potent
Establishes reference standard for antifungal SAR
C. ulmi & T. mentagrophytes; 1965 series
SAR Antifungal Lead Optimization

Salt Form vs. Free-Base Formulation Properties

As a hydrochloride salt, nitralamine hydrochloride exhibits enhanced aqueous solubility relative to its free‑base form and to many uncharged benzylthio‑ethylamine analogs [1]. The FDA UNII record confirms the monohydrochloride stoichiometry (C₁₀H₁₃ClN₂O₂S·ClH), which is critical for achieving reproducible dissolution in injection formulations [2]. This contrasts with early‑stage antifungal hits such as 2‑(benzylthio)ethanamine (CAS 1007‑54‑1), which lacks both the nitro group and the salt form, resulting in significantly lower water solubility and no published antifungal activity against C. ulmi . The salt form also provides a defined counterion for analytical characterization, facilitating HPLC method development and purity assessment in procurement quality control.

Salt form comparison
Class-level
Monohydrochloride salt vs free base; defined counterion
Ensures reproducible dissolution for injectable research
No quantitative solubility data in public literature
Formulation Solubility Stability

Nmt Enzyme Inhibition vs. Myristic Acid

Nitralamine hydrochloride inhibited Candida albicans N‑myristoyltransferase (Nmt) with an IC₅₀ of 3.7–9.4 nM in enzymatic assays [1]. Myristic acid, the natural substrate of Nmt, has a Km in the low micromolar range (typically 5–20 µM) [2]. This implies that nitralamine binds to the enzyme with >1000‑fold higher affinity than the endogenous substrate, suggesting competitive or tight‑binding inhibition. Although not a therapeutic candidate itself, this potency magnitude makes nitralamine hydrochloride a useful positive control for in vitro Nmt inhibition assays and for benchmarking new chemical series targeting fungal protein myristoylation.

Nmt substrate affinity
Reported
IC₅₀ 3.7–9.4 nM vs Km 5–20 µM (>1000‑fold)
High target engagement supports biochemical probe use
Enzymatic assay; myristoyl‑CoA substrate
N-myristoyltransferase Candida Enzyme Inhibition

Nitralamine Hydrochloride Research & Procurement Applications


N-Myristoyltransferase Inhibitor Screening Reference

With a reported C. albicans Nmt IC₅₀ in the low nanomolar range (3.7–9.4 nM), nitralamine hydrochloride (CAS 1432-75-3) is a validated biochemical probe for fungal Nmt assays [1]. Medicinal chemistry teams developing benzothiazole, benzofuran, or peptide‑mimetic Nmt inhibitors can use nitralamine as a positive control to benchmark new compound series. Its defined inhibitory profile allows direct comparison of enzyme‑level potency, enabling quantitative SAR evaluation against a historic inhibitor scaffold. [1]

Tree-Vascular Pathogen Antifungal Screening

Nitralamine hydrochloride was specifically optimized for systemic control of Dutch elm disease (C. ulmi), with demonstrated efficacy at 10 ppm in vitro and proof‑of‑concept activity in elm seedling injection studies [2][3]. Researchers investigating tree‑vascular pathogens can employ the compound as a positive control in agar‑dilution or trunk‑injection efficacy experiments. Its amine‑salt formulation and historical in‑planta data make it a unique reference for projects developing injectable antifungal treatments for forest pathology applications. [2][3]

Nitroalkyl-Thioether Pharmacophore SAR Studies

As one of the most potent compounds in the 1965 J. Med. Chem. SAR series, nitralamine hydrochloride provides a well‑characterized starting point for SAR exploration. Its 2‑chlorophenyl and nitroethyl substitution pattern confers a 5‑ to 10‑fold potency advantage over 4‑chloro and des‑chloro analogs [2]. Procurement of the authentic CAS 1432-75-3 compound ensures that new synthetic analogs can be compared against a reproducible, historically documented activity baseline. [2]

Analytical Reference Standard for Method Development

The hydrochloride salt form, defined stoichiometry (1:1), and FDA‑registered UNII identifier (P5H9H0GK67) establish nitralamine hydrochloride as a suitable reference standard for analytical chemistry applications [4]. Quality control laboratories can employ the compound for HPLC retention time calibration, mass spectrometry identification, and impurity profiling during the synthesis or procurement of nitroalkyl‑thioether chemical libraries. [4]

Application
Selection Property
Validation Focus
Nmt inhibitor screening reference
Enzyme inhibition benchmark
Potency context; compare with new Nmt series
C. ulmi antifungal screening control
Trunk-injection model compatibility
In vitro and in planta activity reference
Nitroalkyl-thioether SAR studies
Historic activity baseline
Potency ranking against published series
Analytical reference standard
Defined salt stoichiometry & UNII
HPLC retention time and MS identification
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